molecular formula C15H22BrFN2O2 B5173056 2-[2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol

2-[2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol

Cat. No.: B5173056
M. Wt: 361.25 g/mol
InChI Key: HKZFVJCMVWJCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is a complex organic compound that features a piperazine ring substituted with a 3-bromo-4-fluorophenyl group and an ethoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves multiple steps. One common approach is to start with the bromination and fluorination of a benzene derivative to obtain 3-bromo-4-fluorobenzyl bromide. This intermediate is then reacted with piperazine to form the piperazinyl derivative. Finally, the ethoxyethanol group is introduced through an etherification reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce various alkyl or aryl groups[5][5].

Scientific Research Applications

2-[2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with various biological targets, potentially modulating their activity. The bromine and fluorine atoms can also play a role in these interactions by affecting the compound’s electronic properties and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol
  • 2-[2-[4-[(3-Chloro-4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
  • 2-[2-[4-[(3-Bromo-4-chlorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol

Uniqueness

2-[2-[4-[(3-Bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents .

Properties

IUPAC Name

2-[2-[4-[(3-bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrFN2O2/c16-14-11-13(1-2-15(14)17)12-19-5-3-18(4-6-19)7-9-21-10-8-20/h1-2,11,20H,3-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZFVJCMVWJCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.